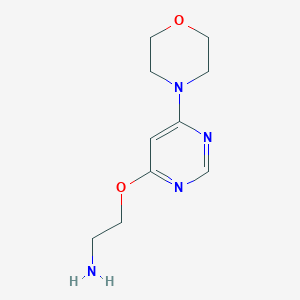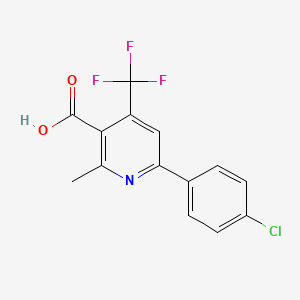
4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one
Descripción general
Descripción
4-(Difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of a difluoromethyl group at position 4 and a p-tolyl group at position 6, making it a unique derivative of pyrimidinone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-6-(p-tolyl)pyrimidine and difluoromethylating agents.
Reaction Conditions: The difluoromethylation reaction is carried out under controlled conditions, often using a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution of the chlorine atom with the difluoromethyl group.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions and the use of cost-effective reagents are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl or p-tolyl groups can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of difluoromethyl-pyrimidinone derivatives.
Reduction: Formation of reduced pyrimidinone derivatives.
Substitution: Formation of substituted pyrimidinone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The p-tolyl group can contribute to the compound’s binding affinity and selectivity towards specific enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.
4-(Methyl)-6-(p-tolyl)pyrimidin-2(1H)-one: Similar structure with a methyl group instead of a difluoromethyl group.
4-(Chloromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one: Similar structure with a chloromethyl group instead of a difluoromethyl group.
Uniqueness
4-(Difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications, making it a valuable compound in scientific research and industrial applications.
Propiedades
IUPAC Name |
6-(difluoromethyl)-4-(4-methylphenyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O/c1-7-2-4-8(5-3-7)9-6-10(11(13)14)16-12(17)15-9/h2-6,11H,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRIJTZYGQBYGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=O)NC(=C2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1480900.png)
![3-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1480903.png)
![6-(furan-2-yl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480904.png)
![methyl 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1480905.png)
![1-(2-chloroethyl)-6-cyclohexyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480908.png)
![1-methyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480910.png)
![6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480911.png)
![6-(furan-2-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480913.png)
![2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1480915.png)
![1-(2-chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480916.png)
![1-(cyclobutylmethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480917.png)
![1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B1480918.png)


